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Compound of Interest

Compound Name: 3-Chlorophenyl acetate

Cat. No.: B076602

An In-Depth Technical Guide to 3-Chlorophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorophenyl acetate is a halogenated aromatic ester with significant applications as a
versatile intermediate in organic synthesis, particularly within the pharmaceutical and
agrochemical industries. This guide provides a comprehensive overview of its core physical
and chemical properties, detailed spectroscopic data, established synthesis and reaction
protocols, and safety considerations. By synthesizing technical data with practical insights, this
document serves as an essential resource for professionals engaged in chemical research and
development.

Compound Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of safe and effective research. 3-
Chlorophenyl acetate is systematically known by several names, and its identity is uniquely
defined by its CAS Registry Number.
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Identifier Value Source
IUPAC Name (3-chlorophenyl) acetate [1]
CAS Number 13031-39-5 [1]
Molecular Formula CsH7CIO2 [1]
Molecular Weight 170.59 g/mol [1]

Acetic acid, 3-chlorophenyl
Synonyms ester; m-Chlorophenyl acetate;  [1]

1-Acetoxy-3-chlorobenzene

GQTKYLQYHPTULY-
InChliKey [1][2]
UHFFFAOYSA-N

SMILES CC(=0)OC1=CC(=CC=C1)Cl  [1][2]

Physicochemical Properties

The physical properties of 3-Chlorophenyl acetate dictate its behavior in various solvents and
reaction conditions, influencing experimental design from solvent selection to purification
methods.
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Property Value Source

Physical State Liquid (at room temperature)

- ) 172 °C /0.8 mmHg
Boiling Point [3]
(Calculated)

79-81 °C (for the related
Melting Point compound N-(3- [3]

chlorophenyl)acetamide)

Density 1.1885 g/cm? (estimate) [3]

Limited solubility in water;
Solubility soluble in organic solvents like  [4]

ethanol and acetone.

LogP (Octanol/Water) 2.32 [2]

Note: Experimental boiling and melting points for 3-Chlorophenyl acetate are not consistently
reported in the literature. The provided values are estimates or belong to structurally similar
compounds and should be used as a guideline.

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of 3-Chlorophenyl
acetate. The following data outlines the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the ester functional group. Key absorptions
include:

e C=0 Stretch: A strong, sharp peak around 1765-1770 cm~1, characteristic of a phenyl ester.

e C-O Stretch: Two distinct peaks in the 1200-1100 cm™! region, corresponding to the ester C-
O linkages.

o C-CI Stretch: A peak in the 800-600 cm~1 range, confirming the presence of the chlorine
substituent.
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o Aromatic C-H Stretch: Signals appearing just above 3000 cm™1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e H NMR:

o Aromatic Protons (4H): A complex multiplet pattern between & 7.0-7.4 ppm. The meta-
substitution pattern results in four distinct signals on the aromatic ring.

o Methyl Protons (3H): A sharp singlet around & 2.3 ppm, corresponding to the acetyl methyl
group.

e 13C NMR:
o Carbonyl Carbon (C=0): A signal in the d 168-170 ppm region.

o Aromatic Carbons (6C): Multiple signals between & 120-152 ppm. The carbon attached to
the oxygen (C-O) will be the most downfield, while the carbon attached to the chlorine (C-
Cl) will also be distinct.

o Methyl Carbon (CHs): A signal around & 21 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which
serves as a molecular fingerprint.[1]

e Molecular lon ([M]*): A peak at m/z 170. Due to the natural abundance of chlorine isotopes
(3°Cl and 3’Cl), a characteristic [M+2]* peak will be observed at m/z 172 with an intensity
approximately one-third of the [M]* peak.

o Key Fragments:

o m/z 128: This prominent peak corresponds to the loss of a ketene molecule (CH2=C=0,
42 Da) from the molecular ion, resulting in the 3-chlorophenol radical cation. The
corresponding isotope peak appears at m/z 130.[1]

o m/z 43: This intense peak represents the acetyl cation ([CHzCO]").[1]
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Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 3-Chlorophenyl acetate is crucial for its
application as a synthetic intermediate.

Synthesis via Esterification

The most direct and common method for preparing 3-Chlorophenyl acetate is the
esterification of 3-chlorophenol with an acetylating agent, such as acetic anhydride or acetyl
chloride. The reaction is typically catalyzed by a mild base like pyridine or triethylamine, which
serves to activate the acetylating agent and neutralize the acidic byproduct.

Fig. 2: Simplified mechanism for base-catalyzed hydrolysis.

Applications in Research and Drug Development

The utility of 3-Chlorophenyl acetate lies primarily in its role as a stable, easily handled
precursor for more complex molecules.

o Pharmaceutical Intermediates: The chlorinated phenyl motif is present in numerous
pharmacologically active compounds. [5]3-Chlorophenyl acetate can be hydrolyzed to
provide 3-chlorophenol, a common building block for synthesizing active pharmaceutical
ingredients (APIs), including certain antipsychotics and antidepressants. [6]* Protecting
Group Chemistry: The acetate group can serve as a robust protecting group for the phenolic
hydroxyl. It is stable to many reaction conditions but can be selectively removed via
hydrolysis when needed.

o Agrochemical Synthesis: Chlorinated aromatic compounds are precursors to a wide range of
herbicides and pesticides.

Experimental Protocols
Protocol: Synthesis of 3-Chlorophenyl Acetate

Causality: This protocol uses acetic anhydride as the acetylating agent and pyridine as a
catalyst and acid scavenger. The reaction is performed at room temperature for convenience,
and a standard aqueous workup is employed to remove the catalyst and unreacted starting
materials.
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e Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-
chlorophenol (12.85 g, 0.1 mol).

e Reagent Addition: In a fume hood, add pyridine (12.1 mL, 0.15 mol) followed by the slow,
dropwise addition of acetic anhydride (11.3 mL, 0.12 mol) while stirring. An ice bath can be
used to control any initial exotherm.

o Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing
50 mL of 1 M HCI (aq). Extract with ethyl acetate (3 x 50 mL).

e Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium
bicarbonate (NaHCOs) solution and 50 mL of brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate
(MgSO0a), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

 Purification: The crude product can be purified by vacuum distillation to yield pure 3-
Chlorophenyl acetate.

Protocol: Base-Catalyzed Hydrolysis

Causality: This protocol uses an excess of sodium hydroxide in a water/methanol co-solvent
system to ensure complete hydrolysis of the ester. Acidification is required in the workup to
protonate the resulting phenoxide and allow for its extraction.

e Setup: In a 50 mL round-bottom flask, dissolve 3-Chlorophenyl acetate (1.71 g, 10 mmol) in
20 mL of methanol.

» Reagent Addition: Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water.

e Reaction: Heat the mixture to reflux (approx. 70-80°C) for 1 hour. Monitor the disappearance
of the starting material by TLC.

o Workup: After cooling to room temperature, remove the methanol via rotary evaporation.
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 Acidification: Carefully acidify the remaining aqueous solution to pH ~2 by adding 6 M HCI
(aq).

» Extraction: Extract the resulting 3-chlorophenol with diethyl ether (3 x 25 mL).

e Drying and Concentration: Combine the organic layers, dry over anhydrous Na=SOs, filter,
and remove the solvent under reduced pressure to yield the crude 3-chlorophenol product.

Safety and Handling

e Hazard Statements: Warning. May cause skin and eye irritation. May cause respiratory
irritation. [7]* Precautionary Statements:

o P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [7] * P305+P351+P338: IF IN
EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing. [7]* Handling: Use in a well-ventilated fume hood. Wear
appropriate personal protective equipment (PPE), including safety goggles, gloves, and a
lab coat.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and strong bases. [7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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